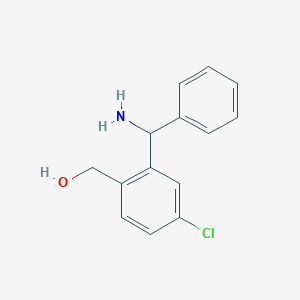
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an amino group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chloromethyl compound in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to further reactions to introduce the amino group and the chlorine atom at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction of the nitro group results in an amino group.
Scientific Research Applications
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-methyl-: This compound has a similar structure but lacks the amino and chlorine groups.
Benzenemethanol, α-methyl-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
52200-35-8 |
|---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
[2-[amino(phenyl)methyl]-4-chlorophenyl]methanol |
InChI |
InChI=1S/C14H14ClNO/c15-12-7-6-11(9-17)13(8-12)14(16)10-4-2-1-3-5-10/h1-8,14,17H,9,16H2 |
InChI Key |
JEAHYHUSKPLFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



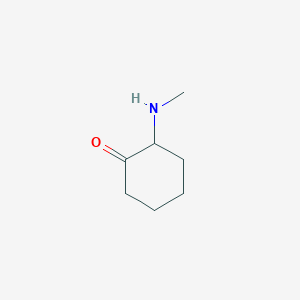
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
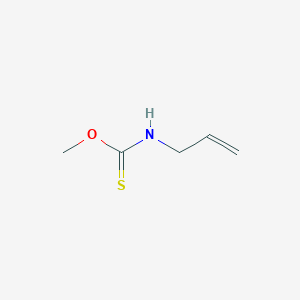
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
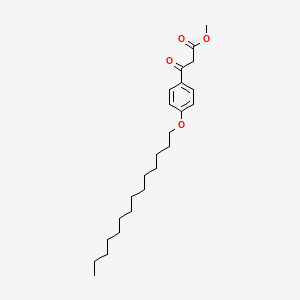
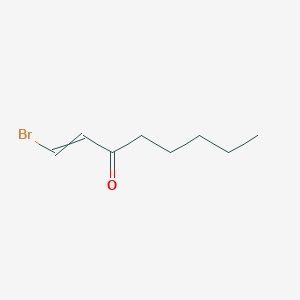
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
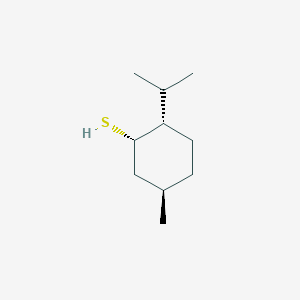
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)

